BRD4 Inhibitor-34

Fragment-based drug discovery Chemical probe development Scaffold diversification

BRD4 Inhibitor-34 (CAS 1095051-68-5), also designated Compound 12a, is a small-molecule inhibitor of the bromodomain-containing protein 4 (BRD4) with an IC50 value of 24 μM. It was discovered through a fragment-based drug discovery (FBDD) campaign targeting the BRD4 bromodomain and belongs to the 2-thiazolidinone chemotype.

Molecular Formula C9H6ClNOS
Molecular Weight 211.67 g/mol
CAS No. 1095051-68-5
Cat. No. B1454240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-34
CAS1095051-68-5
Molecular FormulaC9H6ClNOS
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CSC(=O)N2
InChIInChI=1S/C9H6ClNOS/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
InChIKeyJSSIKAYQGBLIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-34 (1095051-68-5) Procurement Guide: Fragment-Derived 2-Thiazolidinone Chemical Probe for Bromodomain Research


BRD4 Inhibitor-34 (CAS 1095051-68-5), also designated Compound 12a, is a small-molecule inhibitor of the bromodomain-containing protein 4 (BRD4) with an IC50 value of 24 μM [1]. It was discovered through a fragment-based drug discovery (FBDD) campaign targeting the BRD4 bromodomain and belongs to the 2-thiazolidinone chemotype [1][2]. Its molecular formula is C9H6ClNOS (molecular weight 211.67 g/mol), and it is typically available at ≥95% purity for research applications . Unlike nanomolar-potency BRD4 inhibitors developed for clinical translation, BRD4 Inhibitor-34 represents an early-stage fragment optimization product that serves primarily as a chemical probe or starting scaffold for structure-activity relationship (SAR) studies and further medicinal chemistry elaboration [1].

Why BRD4 Inhibitor-34 (1095051-68-5) Cannot Be Interchanged with Generic BET Bromodomain Inhibitors


BRD4 inhibitors constitute a chemically and functionally heterogeneous class, with potencies spanning six orders of magnitude from low-micromolar fragment hits to sub-nanomolar clinical candidates [1]. The assumption that any BRD4-targeting compound can substitute for another in experimental protocols is invalid due to profound differences in binding mode, potency, selectivity, and downstream biological effects [2]. BRD4 Inhibitor-34 (Compound 12a, IC50 = 24 μM) was identified as a fragment hit and optimized through structure-guided modifications [3]. It belongs to the 2-thiazolidinone chemotype, which binds the BRD4 bromodomain acetyl-lysine recognition pocket with a distinct binding mode [3]. In contrast, clinical-stage BET inhibitors such as OTX015 (birabresib) exhibit nanomolar EC50 values (10–19 nM) and demonstrate antiproliferative activity at submicromolar concentrations in cancer cell lines [4]. Other advanced BRD4-targeting agents, including PLX51107 (Kd = 1.7 nM for BRD4-BD1) and PROTAC degraders such as WWL0245 (DC50 < 1 nM), achieve potencies 10,000-fold greater than BRD4 Inhibitor-34 . Substituting BRD4 Inhibitor-34 with a high-potency BET inhibitor would fundamentally alter experimental readouts, cellular responses, and selectivity profiles. Similarly, using another micromolar fragment of different chemotype would introduce confounding variables due to distinct binding modes and off-target profiles. The quantitative differentiation evidence below establishes the specific contexts in which BRD4 Inhibitor-34 is uniquely positioned versus its comparators.

BRD4 Inhibitor-34 Quantitative Differentiation Evidence: Comparator-Based Selection Metrics


Fragment-Derived 2-Thiazolidinone Scaffold: Distinct Chemical Starting Point vs. Optimized BET Inhibitors

BRD4 Inhibitor-34 (Compound 12a, IC50 = 24 μM) represents a 2-thiazolidinone-based fragment optimization product derived from fragment 8 identified through fragment screening and X-ray crystallography [1]. The 2-thiazolidinone core constitutes a structurally distinct chemotype relative to the triazolodiazepine scaffold of JQ1 (IC50 = 77 nM) [2] and the isoxazole-based scaffold of I-BET151 (Kd = 50–60 nM) [3]. This chemotype differentiation is critical for researchers pursuing novel intellectual property positions, exploring alternative binding modes to overcome resistance mechanisms associated with extensively characterized scaffolds, or seeking starting points for fragment-based elaboration distinct from the benzodiazepine-like core that dominates clinical BET inhibitors [1].

Fragment-based drug discovery Chemical probe development Scaffold diversification

Crystallographically Validated Binding Mode: X-ray Structure Confirmation vs. Uncharacterized Analogs

The binding mode of BRD4 Inhibitor-34 (Compound 12a) to the BRD4 bromodomain has been experimentally determined via X-ray crystallography at 1.85 Å resolution (PDB ID: 4HXO), revealing specific hydrogen bond interactions between the 2-thiazolidinone carbonyl oxygen and the conserved asparagine residue (Asn140) in the acetyl-lysine recognition pocket [1]. The 3-chlorophenyl substituent occupies the hydrophobic WPF shelf region, establishing van der Waals contacts with Trp81 and Pro82 [1]. This crystallographic characterization provides unambiguous atomic-level binding mode information that is absent for the majority of commercial BRD4 fragment analogs lacking published structural data. The availability of the high-resolution crystal structure enables rational, structure-guided optimization—including the subsequent development of the reverse-sulfonamide series that achieved IC50 values of 50–100 nM [2].

Structural biology X-ray crystallography Binding mode characterization

Potency Positioning: Micromolar Chemical Probe vs. Nanomolar Clinical Candidates

BRD4 Inhibitor-34 exhibits an IC50 of 24 μM (24,000 nM) against BRD4 in fluorescence polarization (FP) binding assays [1]. This potency places it in the micromolar range, representing an early-stage fragment optimization product rather than a development candidate. In comparison, OTX015 (birabresib, MK-8628), a clinical-stage BET inhibitor that advanced to Phase II trials, exhibits EC50 values of 10–19 nM for BRD2/3/4 in cell-free assays [2]. The potency differential between BRD4 Inhibitor-34 and OTX015 is approximately 1,200- to 2,400-fold. Additionally, the optimized 2-thiazolidinone derivatives developed from this scaffold (e.g., the reverse-sulfonamide series) achieved IC50 values of 50–100 nM, representing a 240- to 480-fold improvement over the parent Compound 12a [3].

Potency benchmarking Chemical probe selection Target engagement validation

Chemical Accessibility: Minimal Synthetic Complexity vs. Multi-Step Clinical Candidates

BRD4 Inhibitor-34 (C9H6ClNOS, MW = 211.67 g/mol) possesses a remarkably low molecular weight and minimal structural complexity compared to clinically advanced BRD4 inhibitors . This low molecular weight (211.67 Da) places it within ideal fragment space (typically <300 Da) and makes it synthetically accessible in few steps [1]. In contrast, JQ1 (MW = 457 Da) requires multi-step synthesis including chiral resolution [2]; OTX015 (MW = 492 Da) contains a triazolothienodiazepine core requiring complex heterocyclic construction ; and PROTAC degraders such as WWL0245 (MW > 900 Da) involve convergent synthesis of three components (target-binding ligand, linker, E3 ligase ligand) . The low structural complexity of BRD4 Inhibitor-34 facilitates rapid analog synthesis for SAR exploration, reduces cost of goods for large-scale procurement, and enables straightforward incorporation into fragment-based screening libraries or as a starting point for fragment growing strategies.

Medicinal chemistry Synthetic tractability Lead optimization

Cellular Activity Benchmarking: Limited Cellular Potency vs. Antiproliferative Clinical Candidates

The original fragment-based drug discovery study of BRD4 Inhibitor-34 did not report extensive cellular antiproliferative data for Compound 12a, consistent with its identification as an early-stage fragment optimization product [1]. In contrast, the optimized 2-thiazolidinone derivatives developed through structure-based optimization of this scaffold exhibited GI50 values of 100–300 nM in cell-based proliferation assays across multiple cancer cell lines, and demonstrated c-Myc downregulation—a hallmark of BRD4 target engagement [2]. Clinical-stage BET inhibitors show even more pronounced cellular activity: OTX015 exhibits GI50 values of 60–200 nM across human cancer cell lines with robust c-MYC suppression [3]; PLX51107 demonstrates antiproliferative activity at sub-100 nM concentrations in leukemia and lymphoma models ; and BRD4 PROTACs achieve DC50 values < 1 nM with complete target degradation .

Cellular pharmacology Antiproliferative activity Target engagement

Selectivity Profile: BET Family Selectivity Data Limited vs. Pan-BET Clinical Inhibitors

The primary literature characterizing BRD4 Inhibitor-34 (Compound 12a) focused on BRD4 bromodomain binding and did not report comprehensive selectivity profiling against other BET family members (BRD2, BRD3, BRDT) or non-BET bromodomains [1]. This limited selectivity characterization reflects the compound's status as an early fragment optimization product. In contrast, subsequent 2-thiazolidinone derivatives from the same program were evaluated for selectivity across five bromodomain proteins, demonstrating the feasibility of selectivity assessment for this chemotype [2]. Clinical BET inhibitors have extensively characterized selectivity profiles: OTX015 is a pan-BET inhibitor with EC50 values of 10–19 nM across BRD2/3/4 [3]; PLX51107 shows Kd values of 1.6–5 nM for BD1 domains and 5.9–120 nM for BD2 domains across BET family members ; BRD4 BD2-selective inhibitors such as compound 16o achieve 667-fold selectivity for BRD4-BD2 over BRD4-BD1 [4].

Selectivity profiling BET family pharmacology Off-target assessment

Optimal Research and Industrial Application Scenarios for BRD4 Inhibitor-34 (1095051-68-5)


Fragment-Based Drug Discovery (FBDD) Scaffold Elaboration and SAR Expansion

BRD4 Inhibitor-34 serves as a validated 2-thiazolidinone starting scaffold for fragment elaboration and structure-activity relationship (SAR) studies targeting the BRD4 bromodomain. Its crystallographically validated binding mode to the BRD4 acetyl-lysine recognition pocket (PDB ID: 4HXO) provides atomic-level guidance for structure-based design of analogs with improved potency [1]. Researchers can exploit the 3-chlorophenyl substituent occupying the WPF shelf region as a vector for growing into adjacent pockets, while the 2-thiazolidinone core maintains the critical hydrogen bond interaction with Asn140 [1]. The compound's low molecular weight (211.67 Da) and synthetic accessibility enable rapid parallel synthesis of analog libraries. The demonstrated optimization trajectory from Compound 12a (IC50 = 24 μM) to reverse-sulfonamide derivatives achieving IC50 values of 50–100 nM validates this scaffold's potential for potency improvement through rational design [2].

Biophysical and Biochemical Assay Validation and Platform Development

BRD4 Inhibitor-34 provides a well-characterized, moderate-potency positive control for developing, validating, and benchmarking biophysical and biochemical assays targeting BRD4 bromodomain function. Its IC50 of 24 μM in fluorescence polarization (FP) binding assays establishes a reproducible benchmark for assay optimization and quality control [1]. The compound can serve as a reference inhibitor for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), differential scanning fluorimetry (DSF), and AlphaScreen assays—providing a potency reference point distinct from the nanomolar clinical candidates that saturate assay windows [1]. Unlike high-potency inhibitors that may mask assay variability or demonstrate hook effects, the micromolar potency of BRD4 Inhibitor-34 allows for more sensitive detection of assay conditions, buffer effects, and protein quality variations.

Structural Biology and Molecular Modeling Studies

The high-resolution co-crystal structure of BRD4 Inhibitor-34 bound to the BRD4 bromodomain (PDB ID: 4HXO, 1.85 Å resolution) establishes this compound as a structurally validated tool for molecular modeling, docking validation, and computational chemistry studies [1]. Researchers can utilize this structure for: (1) validating docking and scoring algorithms against an experimentally determined binding pose; (2) molecular dynamics simulations to study ligand-protein interaction stability; (3) pharmacophore modeling to identify alternative chemotypes with similar binding features; and (4) free energy perturbation (FEP) calculations for guiding analog design. The availability of both the apo BRD4 structure and the BRD4 Inhibitor-34-bound structure enables rigorous assessment of conformational changes upon ligand binding, which is valuable for structure-based drug design training and methodology development [1].

Academic Training and Educational Use in Medicinal Chemistry

BRD4 Inhibitor-34 represents an ideal training tool for academic medicinal chemistry courses, undergraduate/graduate research projects, and early-stage drug discovery education. Its well-documented discovery pathway—from fragment screening through X-ray crystallography to structure-guided optimization—provides a complete case study in fragment-based drug discovery methodology [1][2]. The compound's modest potency (IC50 = 24 μM) makes it safe for handling in teaching laboratories where high-potency cytotoxic agents would pose unacceptable risks [1]. Students can replicate key experiments including fluorescence polarization assays, computational docking studies, and simple SAR analog synthesis. The documented optimization to submicromolar and nanomolar inhibitors demonstrates the iterative process of medicinal chemistry optimization, making this compound series valuable for training the next generation of drug discovery scientists [2].

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